1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

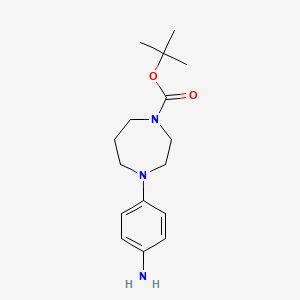

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is a small molecule that belongs to the class of organic compounds known as tetrahydroisoquinolines . These are tetrahydrogenated isoquinoline derivatives . It has a chemical formula of C9H12N2O2S . This compound is experimental and its uses, interactions, and mechanism of action are not fully known .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, such as this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with a sulfonamide group at the 7-position . The InChI key for this compound is UGLLZXSYRBMNOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The average weight of this compound is 212.269 and its monoisotopic weight is 212.061948328 . Other physical and chemical properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are not available .Direcciones Futuras

The future directions for research on 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride could involve further exploration of its biological activities, structural-activity relationship (SAR), and mechanism of action . Additionally, more studies could be conducted to understand its synthesis strategies and to develop novel tetrahydroisoquinoline analogs with potent biological activity .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride involves the reaction of tetrahydroisoquinoline with sulfamic acid followed by hydrochloric acid treatment.", "Starting Materials": [ "Tetrahydroisoquinoline", "Sulfamic acid", "Hydrochloric acid" ], "Reaction": [ "1. Tetrahydroisoquinoline is reacted with sulfamic acid in the presence of a suitable solvent such as ethanol or water.", "2. The reaction mixture is heated to reflux for several hours to ensure complete reaction.", "3. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the sulfonamide product.", "4. The product is then isolated by filtration and washed with a suitable solvent such as water or ethanol.", "5. The final product is obtained as a white crystalline solid." ] } | |

Número CAS |

31404-60-1 |

Fórmula molecular |

C9H13ClN2O2S |

Peso molecular |

248.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)